molecular formula C17H17ClFNO3 B2940249 2-chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide CAS No. 1797694-10-0

2-chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide

Cat. No.: B2940249
CAS No.: 1797694-10-0
M. Wt: 337.78
InChI Key: MITUJDUBMMYFJS-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is unique due to its specific combination of chloro, fluoro, and methoxy substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO3/c1-22-12-6-3-5-11(9-12)15(23-2)10-20-17(21)16-13(18)7-4-8-14(16)19/h3-9,15H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITUJDUBMMYFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=C(C=CC=C2Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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